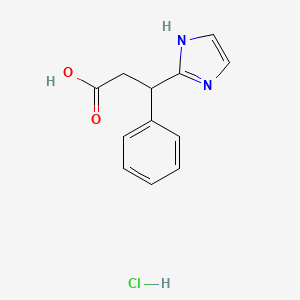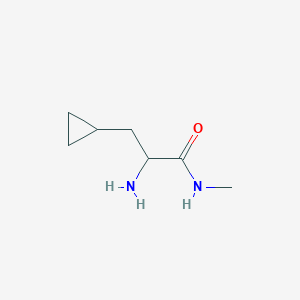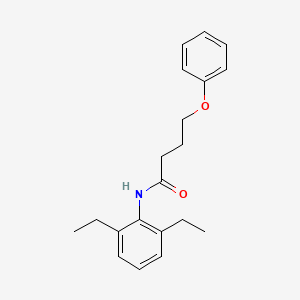![molecular formula C18H20N2O3S B2676788 N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034470-52-3](/img/structure/B2676788.png)
N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a carboxamide group, a thiolan-3-yloxy group, and a 3-methoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the carboxamide group, and subsequent substitution reactions to attach the thiolan-3-yloxy and 3-methoxyphenylmethyl groups. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the pyridine derivative with an amine or amide source under appropriate conditions.
Substitution Reactions: The thiolan-3-yloxy and 3-methoxyphenylmethyl groups can be introduced through nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can introduce new substituents into the compound.
Applications De Recherche Scientifique
N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound can be used in the development of new materials, catalysts, or chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide
- Indole derivatives
- Quinoline derivatives
Uniqueness
N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-15-4-2-3-13(9-15)10-20-18(21)14-5-6-17(19-11-14)23-16-7-8-24-12-16/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZLQYPUNQDHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2676708.png)
![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)



![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)
![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide](/img/new.no-structure.jpg)



![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2676728.png)
